molecular formula C15H12BrNO3S B2418894 N-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfanyl]acetamide CAS No. 331459-63-3

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfanyl]acetamide

Cat. No.: B2418894
CAS No.: 331459-63-3
M. Wt: 366.23
InChI Key: WKLRZUQTPRYYIU-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfanyl]acetamide is a complex organic compound that features a benzodioxole ring and a bromophenyl sulfanyl group

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3S/c16-10-1-4-12(5-2-10)21-8-15(18)17-11-3-6-13-14(7-11)20-9-19-13/h1-7H,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLRZUQTPRYYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfanyl]acetamide typically involves the reaction of 2H-1,3-benzodioxole with 4-bromophenyl thiol in the presence of an acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of iodophenyl derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-3-hydroxybenzamide
  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfanyl]acetamide is unique due to the presence of both a benzodioxole ring and a bromophenyl sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfanyl]acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₅H₁₂BrNO₃S
  • CAS Number : 882749-23-7
  • SMILES Notation : C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC(=C(S3)CC(=O)O)C4=CC=C(C=C4)Br

Antidiabetic Potential

Recent studies have indicated that benzodioxol derivatives, similar to this compound, exhibit significant antidiabetic activity. For instance, a related compound demonstrated potent inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. The IC₅₀ values for effective compounds were found to be as low as 0.68 µM, suggesting strong potential for managing diabetes .

Anticancer Activity

In vitro studies have shown that benzodioxol derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have displayed significant activity against cancer cells with IC₅₀ values ranging from 26 to 65 µM . This suggests that this compound may also have anticancer properties worth investigating.

Research Findings and Case Studies

Several studies have explored the biological activity of benzodioxol derivatives:

  • Antidiabetic Study :
    • Objective : To evaluate the α-amylase inhibitory activity.
    • Findings : The compound IIc from a related study reduced blood glucose levels significantly in diabetic mice models .
    • Implication : Suggests potential for developing new antidiabetic agents.
  • Anticancer Activity Assessment :
    • Method : MTS assays were used to determine cytotoxicity across different cell lines.
    • Results : Compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
    • : Indicates a favorable safety profile for further development.

Summary of Biological Activities

Activity TypeCompoundIC₅₀ Value (µM)Notes
AntidiabeticIIc0.68Significant α-amylase inhibition
AnticancerIIa26Effective against multiple cancer cell lines
AntimicrobialN/AN/ARelated compounds show promise

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